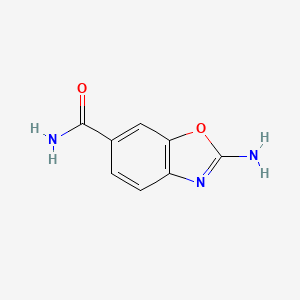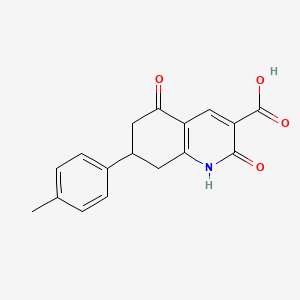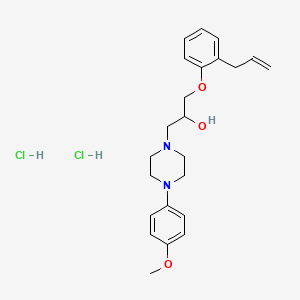
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound of significant interest in scientific research It consists of a phenoxy group, an allyl substituent, and a piperazine ring, all contributing to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves a multi-step process:
The reaction begins with the allylation of 2-phenoxyphenol, using an allyl halide and a base like sodium hydroxide, to introduce the allyl group.
The resulting intermediate undergoes a nucleophilic substitution reaction with 1-chloro-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol.
The final product, 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol, is then isolated and purified, followed by conversion to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial-scale production of this compound involves optimization of the synthetic route to ensure high yield and purity. Reaction parameters such as temperature, pressure, solvent choice, and reaction time are carefully controlled. The use of continuous flow reactors and automated processes enhances efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can participate in various chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can yield reduced forms of the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents at specific positions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: : Reagents depend on the desired substituent; for example, alkyl halides for nucleophilic substitution.
Major Products
The products of these reactions vary based on the reagents and conditions used. Oxidation can yield alcohols or ketones, reduction can produce alcohols or amines, and substitution can introduce various alkyl or aryl groups.
科学的研究の応用
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride finds applications in:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Investigated for its potential biological activity, including binding to specific receptors or enzymes.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: : Utilized in the development of specialized materials or chemical processes.
作用機序
The exact mechanism of action of 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride depends on its application. Generally, it may involve binding to specific molecular targets, such as proteins or enzymes, leading to modulation of their activity. Pathways affected by this compound can include signal transduction, metabolic processes, or cellular responses.
類似化合物との比較
When compared with similar compounds, 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
1-(2-Phenoxyphenyl)-3-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol: : Lacks the allyl group, resulting in different reactivity and activity.
1-(2-Allylphenoxy)-3-(4-phenyl)piperazin-1-yl)propan-2-ol: : Lacks the methoxy group, altering its chemical properties.
特性
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-3-6-19-7-4-5-8-23(19)28-18-21(26)17-24-13-15-25(16-14-24)20-9-11-22(27-2)12-10-20;;/h3-5,7-12,21,26H,1,6,13-18H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZPGRNOHOUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3CC=C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
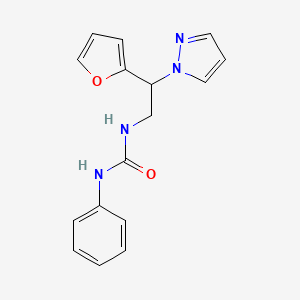

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2498316.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)
![2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2498323.png)
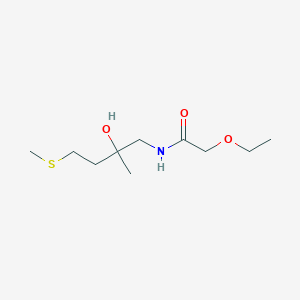
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

